molecular formula C22H22N2O3 B2827505 N-(6-methoxyquinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1207034-97-6

N-(6-methoxyquinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2827505
CAS RN: 1207034-97-6
M. Wt: 362.429
InChI Key: BGRHUECDWRHTSH-UHFFFAOYSA-N
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Description

The compound is a derivative of 6-methoxyquinolin-8-amine . Quinoline derivatives have been studied for their potential antiplasmodial activity .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been prepared via Ugi-azide reaction .

Scientific Research Applications

Structure-Activity Relationships (SAR) and Kinase Selectivity

Research efforts have led to the development of pyrazolone-based class II c-Met inhibitors, demonstrating the importance of structure-activity relationships in designing selective analogues for therapeutic purposes. These studies contribute to understanding how modifications in the chemical structure can improve selectivity profiles, thus offering insights into the design of more effective therapeutic agents for c-Met-dependent tumors (Liu et al., 2012).

Chemical Reactivity and Glutathione Displacement

The compound's reactivity has been investigated, particularly in relation to its binding with liver microsomal proteins and the formation of thioether adducts with glutathione and N-acetyl cysteine. These studies shed light on the compound's metabolism and potential interactions within biological systems, aiding in the development of safer and more effective analogues (Teffera et al., 2008).

Biological Activities

Novel insecticidal antibiotics, such as yaequinolones, which possess a similar quinolinone skeleton, highlight the potential of such compounds in agricultural and pest control applications. The structure and biological activity of these compounds provide a basis for the development of new insecticidal agents (Uchida et al., 2005).

Antiproliferative Activity

Investigations into the antiproliferative activities of indenopyrazoles against human cancer cells without affecting antimicrobial and antimalarial activities showcase the therapeutic potential of compounds within this chemical space. These studies contribute to cancer research by identifying compounds with specific antiproliferative mechanisms, furthering our understanding of potential cancer treatments (Minegishi et al., 2015).

properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-18-14-16-6-5-11-23-20(16)19(15-18)24-21(25)22(9-12-27-13-10-22)17-7-3-2-4-8-17/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRHUECDWRHTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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